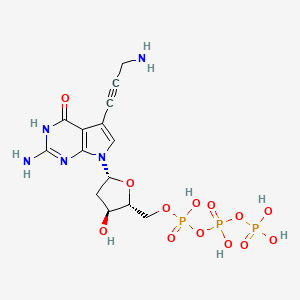

7-Deaza-7-propargylamino-dGTP

Description

Properties

Molecular Formula |

C14H20N5O13P3 |

|---|---|

Molecular Weight |

559.26 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H20N5O13P3/c15-3-1-2-7-5-19(12-11(7)13(21)18-14(16)17-12)10-4-8(20)9(30-10)6-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,8-10,20H,3-4,6,15H2,(H,25,26)(H,27,28)(H2,22,23,24)(H3,16,17,18,21)/t8-,9+,10+/m0/s1 |

InChI Key |

VJFQAGRGAURMEX-IVZWLZJFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Deaza-7-propargylamino-dGTP for Researchers and Drug Development Professionals

Introduction

7-Deaza-7-propargylamino-dGTP is a modified deoxyguanosine triphosphate (dGTP) analog that has emerged as a valuable tool in molecular biology, diagnostics, and drug development.[1] Its unique chemical structure, featuring a carbon atom in place of nitrogen at the 7-position of the purine (B94841) ring and a propargylamino group at this new position, confers advantageous properties for a range of biochemical applications. The 7-deaza modification reduces the formation of secondary structures in GC-rich DNA sequences, while the terminal alkyne of the propargyl group provides a reactive handle for "click chemistry" bioconjugation reactions.[1] This guide provides a comprehensive overview of this compound, including its synthesis, properties, and detailed protocols for its application in polymerase chain reaction (PCR), DNA sequencing, and bioconjugation.

Core Properties and Synthesis

This compound is a stable analog of dGTP that can be enzymatically incorporated into a growing DNA strand by various DNA polymerases.[2] The replacement of the N7 nitrogen with a carbon atom alters the hydrogen bonding potential in the major groove of the DNA, thereby destabilizing Hoogsteen base pairing and reducing the formation of G-quadruplexes and other secondary structures that can impede polymerase activity, particularly in GC-rich regions.[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Overview:

The synthesis of this compound is a multi-step process that typically begins with a protected 2'-deoxyguanosine (B1662781) derivative. A key intermediate is 7-iodo-7-deaza-2'-deoxyguanosine, which is formed by iodination of the 7-deaza-guanosine precursor.[4][5] The propargylamino group is then introduced at the 7-position via a Sonogashira coupling reaction with propargylamine. Finally, the nucleoside is triphosphorylated at the 5'-hydroxyl group to yield the desired this compound. While detailed protocols are often proprietary, the general synthetic strategy follows established methods in nucleoside chemistry.

Quantitative Data

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₅O₁₃P₃ (free acid) |

| Molecular Weight | 559.20 g/mol (free acid) |

| Purity (typical) | ≥90% by AX-HPLC |

| Form | Supplied as a solution (e.g., 100 mM in water) |

| Storage | -20°C or below |

Data sourced from commercially available product information.[6]

Experimental Protocols

Polymerase Chain Reaction (PCR) with this compound

The primary application of 7-deaza-dGTP analogs in PCR is to overcome challenges associated with amplifying GC-rich templates. The inclusion of this compound can reduce secondary structure formation, leading to improved yield and specificity.

Protocol for PCR of GC-Rich Regions:

-

Reaction Setup: Prepare the PCR master mix on ice. For a typical 25 µL reaction, the components are listed in Table 2.

Table 2: PCR Reaction Mixture for GC-Rich Templates

| Component | Final Concentration |

| 10x PCR Buffer | 1x |

| dATP, dCTP, dTTP | 200 µM each |

| dGTP | 50-100 µM |

| This compound | 100-150 µM |

| Forward Primer | 0.2-0.5 µM |

| Reverse Primer | 0.2-0.5 µM |

| Template DNA | 1-100 ng |

| Taq DNA Polymerase | 1-2.5 units |

| Nuclease-free water | to 25 µL |

-

Thermal Cycling: The following cycling conditions are a general guideline and should be optimized for the specific primers and template.

Table 3: Thermal Cycling Protocol

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30-60 sec | 30-40 |

| Annealing | 55-68°C | 30-60 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ | 1 |

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Caption: General workflow for PCR using this compound.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Click Chemistry

The propargyl group on this compound allows for the covalent attachment of a wide variety of molecules (e.g., fluorophores, biotin, affinity tags) that contain an azide (B81097) group. This is achieved through the highly efficient and specific CuAAC "click" reaction.

Protocol for Labeling DNA:

-

DNA containing this compound: The DNA should be purified to remove unincorporated nucleotides and PCR reagents.

-

Reaction Components:

-

Alkyne-modified DNA

-

Azide-containing molecule (e.g., fluorescent dye-azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Buffer (e.g., phosphate (B84403) buffer)

-

-

Reaction Procedure:

a. In a microcentrifuge tube, combine the alkyne-modified DNA, the azide-containing molecule (typically in 1.5 to 10-fold molar excess), and the buffer. b. In a separate tube, pre-mix the CuSO₄ and the stabilizing ligand. c. Add the CuSO₄/ligand complex to the DNA/azide mixture. d. Initiate the reaction by adding a fresh solution of sodium ascorbate. e. Incubate the reaction at room temperature for 30-60 minutes. f. Purify the labeled DNA using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove the catalyst and excess reagents.

Caption: Experimental workflow for labeling DNA using CuAAC click chemistry.

Application in Next-Generation Sequencing (NGS)

This compound and its derivatives are utilized in some next-generation sequencing (NGS) platforms that employ sequencing-by-synthesis (SBS) chemistry with reversible terminators. In this context, the nucleotide is modified with both a fluorescent dye and a reversible terminating group at the 3'-hydroxyl. The propargylamino group serves as an attachment point for the fluorescent dye.

Role in Reversible Terminator Sequencing:

-

Incorporation: A DNA polymerase incorporates a single fluorescently labeled, 3'-blocked this compound opposite a cytosine in the template DNA strand. The 3' block prevents further nucleotide incorporation.

-

Imaging: The incorporated nucleotide is excited by a laser, and the emitted fluorescence is captured to identify the base.

-

Cleavage: The fluorescent dye and the 3' blocking group are chemically cleaved, regenerating a free 3'-hydroxyl group.

-

Next Cycle: The process is repeated with the addition of the next nucleotide.

Caption: Role of this compound in a simplified NGS workflow.

Conclusion

This compound is a versatile molecular tool with significant applications in modern molecular biology. Its ability to overcome challenges in amplifying GC-rich DNA sequences and its utility as a platform for bioconjugation via click chemistry make it an invaluable reagent for researchers in genomics, diagnostics, and drug development. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for the successful implementation of this modified nucleotide in a variety of experimental settings. As sequencing and molecular detection technologies continue to advance, the unique properties of this compound are likely to fuel further innovation in these fields.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 7-Deaza-7-Propargylamino-2'-deoxyguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

7-Deaza-7-propargylamino-dGTP chemical structure and properties

An In-Depth Technical Guide to 7-Deaza-7-propargylamino-dGTP

Abstract: 7-Deaza-7-propargylamino-2'-deoxyguanosine-5'-triphosphate (this compound) is a modified purine (B94841) nucleotide that serves as a critical tool in molecular biology and biotechnology. By replacing the nitrogen at the 7-position of the guanine (B1146940) base with a carbon atom, this analog prevents the formation of secondary structures in GC-rich DNA regions. Furthermore, the propargylamino group at the 7-position introduces a reactive alkyne handle, enabling efficient post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This guide details the chemical structure, physicochemical properties, and key applications of this versatile molecule, providing researchers with the foundational knowledge for its effective implementation.

Chemical Structure and Core Properties

This compound is an analog of deoxyguanosine triphosphate (dGTP). Its structure is distinguished by two principal modifications to the guanine base:

-

7-Deaza Modification: The nitrogen atom at position 7 of the purine ring is substituted with a carbon atom. This change inhibits Hoogsteen base pairing and reduces the formation of G-quadruplex structures, which can impede DNA polymerase activity, especially in GC-rich sequences.[1][2]

-

7-Propargylamino Group: A propargylamino linker (-NH-CH₂-C≡CH) is attached to the new carbon at position 7. This linker provides a terminal alkyne group, a key functional handle for downstream applications, most notably click chemistry.[3][4]

These modifications make the nucleotide a suitable substrate for various DNA polymerases, allowing for its enzymatic incorporation into DNA strands during processes like PCR, primer extension, and reverse transcription.[1][4]

Below is a conceptual diagram illustrating the key functional components of the this compound molecule.

Caption: Conceptual structure of this compound.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are crucial for experimental design, including concentration determination and purification validation.

Table 1: Physicochemical Properties

| Property | Value (Free Acid) | Source(s) |

| Molecular Formula | C₁₄H₂₀N₅O₁₃P₃ | [5][6] |

| Molecular Weight | 559.20 g/mol | [5][6] |

| Purity (by HPLC) | ≥90-95% | [5][] |

| Appearance | White to off-white solid or colorless solution | [8] |

| Storage Conditions | Store at -20°C or below | [5][8] |

Table 2: Spectroscopic Properties

| Property | Value | Conditions | Source(s) |

| λmax | 272 nm | Tris-HCl, pH 7.5 | [8] |

| Molar Extinction Coefficient (ε) | 11,900 L·mol⁻¹·cm⁻¹ | Tris-HCl, pH 7.5 | [8] |

Note: Dye-conjugated versions of this molecule will have different spectroscopic properties. For example, the Texas Red conjugate has a λexc of 588 nm and a λem of 609 nm.[][9]

Key Applications and Experimental Workflows

The unique structure of this compound enables its use in a variety of advanced molecular biology applications.

Post-Synthesis Modification via Click Chemistry

The most prominent application is the post-synthetic labeling of DNA. After enzymatic incorporation of the nucleotide, the alkyne-modified DNA can be conjugated to azide-containing molecules (e.g., fluorophores, biotin, or affinity tags) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This method is highly specific and efficient.[10][11]

The following diagram illustrates a typical workflow for labeling DNA using this method.

Caption: Workflow for post-synthesis DNA labeling via click chemistry.

Sequencing of GC-Rich Regions

Standard DNA sequencing can be hindered by GC-rich templates, which form stable secondary structures that cause polymerase stalling. Replacing dGTP with its 7-deaza analogs, including this compound, destabilizes these structures, leading to improved read-through and more reliable sequencing data.[2] This is also relevant for next-generation sequencing (NGS) applications.[12]

Target Enrichment and Nuclease Protection

DNA synthesized with 7-deaza-dGTPs can exhibit resistance to digestion by certain restriction endonucleases.[1][13] The absence of the N7 atom in the major groove can disrupt the recognition site for these enzymes. This property can be exploited in target enrichment strategies, where desired DNA fragments are amplified with the modified nucleotide to protect them from enzymatic digestion while background DNA is removed.[13]

The logical relationship for this nuclease resistance is outlined below.

Caption: Mechanism of restriction enzyme resistance with 7-deaza-dGTP.

Experimental Protocols

Protocol for Enzymatic Incorporation

This protocol provides a general guideline for incorporating this compound into DNA via PCR. Optimization may be required depending on the DNA polymerase, template, and primers used.

-

Reaction Setup: Prepare a standard PCR master mix. For a 50 µL reaction, typical components include:

-

10 µL of 5x Polymerase Buffer

-

1 µL of 10 mM dATP

-

1 µL of 10 mM dCTP

-

1 µL of 10 mM dTTP

-

1 µL of 10 mM this compound

-

1-5 µL of Template DNA (1 ng - 100 ng)

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

0.5 µL of Taq DNA Polymerase (or a high-fidelity equivalent)

-

Nuclease-free water to 50 µL

-

-

Thermocycling: Use a standard thermocycling program.

-

Initial Denaturation: 95°C for 2-5 minutes.

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (primer-dependent).

-

Extension: 72°C for 1 minute per kb of amplicon length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Purification: Purify the alkyne-modified PCR product using a commercial PCR cleanup kit or ethanol precipitation to remove primers and unincorporated nucleotides.

Protocol for Click Chemistry Labeling of DNA

This protocol is for labeling alkyne-modified DNA with an azide-functionalized molecule.[10][14][15]

-

Prepare Stock Solutions:

-

Alkyne-DNA: Dissolve purified DNA in nuclease-free water (e.g., at 100 µM).

-

Azide-Label: 10 mM in DMSO.

-

Copper(II) Sulfate (CuSO₄): 100 mM in water.[14]

-

THPTA Ligand: 200 mM in water (Tris(3-hydroxypropyltriazolylmethyl)amine).[14]

-

Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).[14]

-

-

Reaction Setup: For a 50 µL reaction:

-

To 25 µL of alkyne-DNA solution, add an excess of the azide-label (e.g., 4-50 equivalents).[14]

-

In a separate tube, pre-mix CuSO₄ and THPTA ligand at a 1:2 ratio and incubate for a few minutes.[14][15]

-

Add 25 equivalents of the THPTA/CuSO₄ complex to the DNA/azide mixture.[14]

-

Add 40 equivalents of freshly prepared sodium ascorbate to initiate the reaction.[14]

-

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[10][14]

-

Purification: Purify the labeled DNA via ethanol precipitation or a suitable purification column to remove catalysts and excess label.[14][15]

Conclusion

This compound is a powerful and versatile modified nucleotide. Its ability to overcome challenges in amplifying and sequencing GC-rich DNA, combined with its utility as a handle for specific, high-efficiency bioconjugation via click chemistry, makes it an indispensable tool for researchers in genomics, diagnostics, and drug development. The detailed properties and protocols provided in this guide serve as a comprehensive resource for the successful application of this compound in a laboratory setting.

References

- 1. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. News Blog - Jena Bioscience [jenabioscience.com]

- 3. bluetigerscientific.com [bluetigerscientific.com]

- 4. 2‐Allyl‐ and Propargylamino‐dATPs for Site‐Specific Enzymatic Introduction of a Single Modification in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Deaza-7-Propargylamino-2'-deoxyguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 6. apexbt.com [apexbt.com]

- 8. 7-Deaza-7-propargylamino-ddGTP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 9. 7-Propargylamino-7-deaza-dGTP-Texas Red, 7-Propargylamino-7-deaza-dGTP - Jena Bioscience [jenabioscience.com]

- 10. broadpharm.com [broadpharm.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. 7-Deaza-7-Propargylamino-3'-azidomethyl-dGTP | AAT Bioquest [aatbio.com]

- 13. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. confluore.com.cn [confluore.com.cn]

- 15. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action of 7-Deaza-7-propargylamino-dGTP in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and applications of 7-Deaza-7-propargylamino-dGTP, a modified deoxyguanosine triphosphate analog. This document details its incorporation into DNA by polymerases, its impact on DNA structure and function, and its utility in various molecular biology techniques. The guide includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate its use in research and development.

Introduction

This compound is a synthetic analog of 2'-deoxyguanosine (B1662781) triphosphate (dGTP) with two key modifications: a substitution of the nitrogen at position 7 of the guanine (B1146940) base with a carbon atom (7-deaza modification) and the attachment of a propargylamino group at this new 7-position. These modifications impart unique chemical properties that make it a valuable tool in molecular biology, particularly for DNA labeling and the study of DNA-protein interactions.

The 7-deaza modification alters the hydrogen bonding capabilities in the major groove of the DNA double helix. Specifically, it eliminates the Hoogsteen edge hydrogen bond acceptor (N7), which can reduce the formation of secondary structures in G-rich sequences. The propargylamino group introduces a reactive alkyne handle, enabling covalent modification of the DNA through highly efficient and specific "click chemistry" reactions.

Mechanism of Action in DNA Synthesis

The core of this compound's utility lies in its ability to be recognized and incorporated by DNA polymerases during the synthesis of a new DNA strand.

Substrate for DNA Polymerases

This compound serves as a substrate for a variety of DNA polymerases, including Taq polymerase and the Klenow fragment of E. coli DNA polymerase I. The polymerase recognizes the overall shape of the nucleotide and its ability to form Watson-Crick base pairs with a cytosine in the template strand. The modifications at the 7-position are located in the major groove of the DNA and generally do not interfere with the polymerase's active site, allowing for efficient incorporation.

Incorporation into the Growing DNA Strand

The incorporation process follows the standard mechanism of DNA synthesis. The 3'-hydroxyl group of the primer strand attacks the alpha-phosphate of the incoming this compound, forming a phosphodiester bond and releasing pyrophosphate. This process extends the primer by one nucleotide.

Effects on DNA Structure and Stability

The incorporation of 7-deazapurines can alter the local structure and stability of the DNA duplex. The absence of the N7 atom in the purine (B94841) ring reduces the potential for Hoogsteen base pairing, which is involved in the formation of G-quadruplexes and other secondary structures in GC-rich regions[1]. This property is particularly advantageous for the PCR amplification and sequencing of difficult templates[2][3].

While specific quantitative data for the propargylamino-dGTP variant is limited, studies on 7-deaza-dGTP suggest a slight decrease in the thermal stability of the DNA duplex. This is attributed to the altered electronic properties of the modified base.

Quantitative Data on Incorporation Efficiency

Precise kinetic data for the incorporation of this compound by various DNA polymerases are not extensively available in the public domain. However, studies on the closely related 7-deaza-dGTP provide valuable insights into its substrate efficiency. It's important to note that the addition of the propargylamino group may influence the kinetics, and the following data for 7-deaza-dGTP should be considered an approximation.

In studies with Taq polymerase, 7-deaza-dGTP can completely replace dGTP in PCR, indicating it is a good substrate[4][5]. However, in mixtures with natural dNTPs, Taq polymerase shows a preference for the natural purine nucleotides[4][5]. The Klenow fragment of E. coli DNA polymerase I has also been shown to incorporate 7-deaza-dGTP[6][7].

Table 1: Relative Incorporation Efficiency of 7-deaza-dGTP by Klenow Fragment (exo-)

| Nucleotide | Template Base | kpol/Kd (relative to dGTP:dC) |

|---|---|---|

| dGTP | dC | 1.0 |

| 8-oxo-dGTP | dC | 5.9 x 10-4 |

| 7-deaza-dGTP | dC | Data not available |

| (S)-dSpTP | dC | 1.6 x 10-5 |

| (R)-dSpTP | dC | 1.2 x 10-6 |

Note: This table, with data from a study on oxidative lesions[6], illustrates the high specificity of polymerases. While direct kinetic data for 7-deaza-dGTP is not provided in this specific study, other research confirms its efficient incorporation[4][5].

Experimental Protocols

PCR Amplification with this compound

This protocol is adapted from methods for PCR with 7-deaza-dGTP to overcome GC-rich template issues[8][9].

Reaction Mixture:

| Component | Final Concentration |

|---|---|

| 10x PCR Buffer | 1x |

| dATP, dCTP, dTTP | 0.2 mM each |

| dGTP | 0.05 mM |

| This compound | 0.15 mM |

| Forward Primer | 0.2 µM |

| Reverse Primer | 0.2 µM |

| Taq DNA Polymerase | 1-2.5 units |

| Template DNA | 1-100 ng |

| Nuclease-free water | to final volume (e.g., 25 or 50 µL) |

Thermal Cycling Conditions:

| Step | Temperature | Time | Cycles |

|---|---|---|---|

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30-60 sec | 30-40 |

| Annealing | 55-68°C (primer dependent) | 30-60 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ | 1 |

Primer Extension Assay

This assay can be used to verify the incorporation of the modified nucleotide at a specific site.

-

Primer Labeling: 5'-end label a primer with ɣ-32P-ATP using T4 polynucleotide kinase.

-

Annealing: Anneal the labeled primer to a template DNA strand that contains a cytosine at the position complementary to the desired incorporation site of this compound.

-

Extension Reaction: Set up a reaction containing the annealed primer-template, a DNA polymerase (e.g., Klenow fragment), and a mixture of dNTPs where dGTP is replaced with this compound.

-

Analysis: Run the reaction products on a denaturing polyacrylamide gel and visualize by autoradiography. The presence of a band corresponding to the full-length product confirms incorporation.

Click Chemistry Labeling of Modified DNA

This protocol describes the labeling of DNA containing the propargylamino group with an azide-functionalized molecule (e.g., a fluorescent dye).

-

Prepare DNA: Synthesize and purify the DNA containing 7-Deaza-7-propargylamino-guanosine.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

Alkyne-modified DNA (1-10 µM)

-

Azide-fluorophore (1.5-3 fold molar excess over DNA)

-

Copper(II) sulfate (B86663) (e.g., 50 µM)

-

A reducing agent (e.g., sodium ascorbate, 500 µM)

-

A copper ligand (e.g., TBTA or THPTA, 100-500 µM)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7)

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the labeled DNA using ethanol (B145695) precipitation or a suitable chromatography method to remove unreacted dye and catalyst.

Applications in Research and Development

The unique properties of this compound make it a versatile tool for various applications.

DNA Labeling and Imaging

The primary application is the site-specific labeling of DNA. Following its enzymatic incorporation, the propargyl group can be conjugated to a wide range of azide-containing reporter molecules, such as fluorophores, biotin, or affinity tags, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This enables the visualization of DNA in cells, the study of DNA replication and repair, and the development of DNA-based diagnostics.

Studying DNA-Protein Interactions

By incorporating this compound into a specific DNA sequence (e.g., a transcription factor binding site), the DNA can be labeled and used in pull-down assays or electrophoretic mobility shift assays (EMSAs) to study the binding of proteins. This approach can help in identifying and characterizing DNA-binding proteins and their specific recognition sequences.

Conclusion

This compound is a powerful tool for the chemical modification and study of DNA. Its efficient incorporation by DNA polymerases, coupled with the versatility of click chemistry, provides researchers with a robust method for labeling DNA for a wide range of applications, from cellular imaging to the detailed analysis of protein-DNA interactions. While more quantitative data on its enzymatic incorporation would be beneficial, the existing knowledge on related 7-deaza analogs provides a strong foundation for its effective use in the laboratory.

References

- 1. journals.asm.org [journals.asm.org]

- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. tandfonline.com [tandfonline.com]

Introduction to modified nucleotides for DNA sequencing

An In-depth Technical Guide to Modified Nucleotides for DNA Sequencing

Introduction

The evolution of DNA sequencing has been intrinsically linked to the innovative design and application of modified nucleotides. These synthetic analogs of natural deoxynucleotide triphosphates (dNTPs) are the cornerstone of sequencing technologies, enabling the precise determination of the order of bases in a DNA molecule. From the chain-terminating dideoxynucleotides of Sanger sequencing to the sophisticated reversible terminators of next-generation platforms, these chemical tools provide the means to control and observe DNA synthesis one base at a time.[1][2][3] This guide provides a comprehensive overview of the critical types of modified nucleotides, their mechanisms of action, and their application across different generations of DNA sequencing technologies. It is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of these essential molecular tools.

First Generation: Chain-Termination Sequencing

The first widely adopted method for DNA sequencing, developed by Frederick Sanger in 1977, relies on the enzymatic synthesis of a DNA strand and its controlled termination.[4][5] This process is made possible by the inclusion of specific modified nucleotides called dideoxynucleoside triphosphates (ddNTPs).

Mechanism of Dideoxynucleotides (ddNTPs)

Standard dNTPs possess a hydroxyl (-OH) group on the 3' carbon of the deoxyribose sugar, which is essential for forming the phosphodiester bond that extends the DNA chain.[6] ddNTPs are modified to lack this 3'-OH group. When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-OH group makes it impossible to add the next nucleotide, thereby terminating the synthesis process.[1][6]

Initially, Sanger sequencing was performed in four separate reactions, each containing a small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) and radiolabeled primers or dNTPs.[7][8] The modern iteration, known as dye-terminator sequencing, streamlines this by using ddNTPs that are each labeled with a different fluorescent dye.[5][8][9] This allows the entire sequencing reaction to occur in a single tube.[7] The resulting collection of DNA fragments, each ending with a specific fluorescently-labeled ddNTP, is then separated by size using capillary electrophoresis. A laser excites the dyes, and a detector reads the color of the fluorescent tag on the fragment at each position, thereby revealing the DNA sequence.[9][10][11]

Experimental Protocol: Automated Sanger Sequencing

The following protocol outlines the key steps for dye-terminator cycle sequencing.

-

Reaction Mixture Preparation : Prepare a reaction mix in a PCR tube containing the DNA template (e.g., purified plasmid or PCR product), a sequencing primer, DNA polymerase (typically a thermostable variant), and a master mix containing the four standard dNTPs and all four fluorescently-labeled ddNTPs.[4][12]

-

Thermal Cycling (Cycle Sequencing) : Subject the reaction mixture to thermal cycling, similar to PCR.[13]

-

Denaturation : Heat to 94-96°C to separate the double-stranded DNA template.[14]

-

Annealing : Cool to a temperature 2-5°C below the primer's melting temperature (Tm) to allow the sequencing primer to bind to the template.[14]

-

Extension : Raise the temperature to 60-72°C, the optimal temperature for the DNA polymerase to synthesize the new DNA strand.[14] Elongation continues until a ddNTP is randomly incorporated, terminating the chain. This cycle is repeated 25-35 times to generate a sufficient quantity of terminated fragments.

-

-

Purification : Remove unincorporated ddNTPs, dNTPs, and primers from the reaction products. This is commonly achieved through ethanol (B145695) precipitation or column purification.

-

Capillary Electrophoresis : Resuspend the purified fragments in a loading buffer and inject them into a capillary array filled with a polymer matrix. An electric current is applied, causing the negatively charged DNA fragments to migrate through the capillary. Separation is based on size, with smaller fragments moving faster.[11]

-

Data Acquisition : As the fragments pass a detection window near the end of the capillary, a laser excites the fluorescent dyes attached to the terminal ddNTPs. A detector records the emitted fluorescence, and software translates the sequence of colors into a DNA sequence, generating an electropherogram.[15]

Second Generation: Sequencing by Synthesis (SBS) with Reversible Terminators

Next-Generation Sequencing (NGS) technologies achieve massively parallel sequencing by immobilizing millions of DNA fragments on a solid surface and sequencing them simultaneously.[1][3] A dominant NGS approach, Sequencing by Synthesis (SBS), relies on modified nucleotides known as "reversible terminators."[15][16]

Mechanism of Reversible Terminators

Like ddNTPs, reversible terminators temporarily halt DNA synthesis after the incorporation of a single nucleotide.[2][3] However, the key difference is that the termination is reversible.[2] These nucleotides are modified in two critical ways:

-

3'-OH Blocking Group : The 3'-OH group is capped with a chemical moiety (e.g., 3'-O-azidomethyl or 3'-O-allyl) that prevents the polymerase from adding the next nucleotide.[1]

-

Cleavable Fluorescent Dye : A fluorescent dye is attached to the base via a chemically cleavable linker (e.g., a disulfide bond).[17][18]

The SBS process is cyclical:

-

Incorporation : All four fluorescently-labeled reversible terminators are added to the flow cell along with DNA polymerase. The polymerase incorporates the complementary nucleotide onto the primed DNA templates, and synthesis is halted by the 3' blocking group.[12][19]

-

Imaging : Unincorporated nucleotides are washed away. A laser excites the fluorescent dyes, and an image is captured to identify which base was added to each DNA cluster.[1]

-

Cleavage : A chemical reagent is introduced that cleaves both the 3'-OH blocking group and the fluorescent dye, regenerating a conventional 3'-OH group.[1][15]

-

Repeat : The cycle of incorporation, imaging, and cleavage is repeated, adding one base at a time to millions of DNA strands in parallel.[1] This entire process is often referred to as cyclic reversible termination (CRT).[20]

Performance Metrics of Modified Nucleotides

The efficiency and accuracy of SBS are highly dependent on the performance of the modified nucleotides and the polymerase used.

| Parameter | Description | Typical Performance Goal | Reference |

| Incorporation Efficiency | The ability of DNA polymerase to select and incorporate the correct modified nucleotide. Measured by kinetic parameters like kpol and KD. | Comparable to natural dNTPs to ensure rapid and unbiased incorporation. | [21] |

| Termination Efficiency | The effectiveness of the 3'-OH blocking group in preventing more than one nucleotide from being added in a single cycle. | Nearly 100% to prevent "run-on" synthesis, which causes phasing errors. | [1] |

| Cleavage Efficiency | The percentage of blocking groups and fluorescent dyes successfully removed during the cleavage step. | >99% to ensure the 3'-OH is available for the next cycle and no residual fluorescence interferes with the next read. | [1] |

| Fidelity | The accuracy with which the polymerase incorporates the correct modified nucleotide opposite its complementary base on the template. | High fidelity is crucial to minimize sequencing errors. Specialized polymerases are often engineered for this. | [22] |

| Photostability | The ability of the fluorescent dye to resist photobleaching during the imaging step. | Sufficiently stable to emit a strong signal for accurate detection but cleavable. | [18] |

Third-Generation Sequencing (TGS)

Third-generation sequencing technologies aim for longer read lengths and real-time analysis of single DNA molecules, which helps to overcome challenges like sequencing repetitive genomic regions.[23][24] These methods utilize different strategies for modified nucleotides or, in some cases, focus on detecting naturally occurring modifications.

Single-Molecule Real-Time (SMRT) Sequencing

Developed by Pacific Biosciences, SMRT sequencing observes a single DNA polymerase synthesizing a single molecule of DNA in real-time.[1][25] The key innovation is the use of phospho-linked nucleotides . In this design, the fluorescent dye is attached to the terminal phosphate (B84403) chain of the dNTP, not the base.[25]

-

Mechanism : A DNA polymerase is immobilized at the bottom of a tiny well called a Zero-Mode Waveguide (ZMW).[25] As the polymerase incorporates a phospho-linked nucleotide into the growing DNA strand, the fluorescent dye is held in the ZMW's detection volume for milliseconds, generating a light pulse. The phosphodiester bond formation cleaves the entire phosphate chain, including the attached dye, which then diffuses away.[25] This leaves behind a completely natural, unmodified DNA strand. The color of the light pulse identifies the base that was incorporated.

Nanopore Sequencing

Nanopore sequencing, commercialized by Oxford Nanopore Technologies, takes a fundamentally different approach. It does not rely on DNA synthesis or modified nucleotides for the sequencing process itself. Instead, it determines the sequence by passing a native DNA or RNA molecule through a protein nanopore.[23][26]

-

Mechanism : As the nucleic acid strand threads through the pore, it creates a characteristic disruption in an ionic current that is passed across the nanopore membrane. Each combination of bases (k-mer) that occupies the pore creates a distinct current signal. A machine learning algorithm then decodes this sequence of signals into a DNA or RNA sequence in real-time.[23][27]

-

Detection of Modified Nucleotides : A major advantage of this technology is its ability to directly detect naturally occurring base modifications (e.g., 5-methylcytosine (B146107) in DNA or m6A in RNA).[23] These modified bases produce a different current signal compared to their canonical counterparts, allowing for the direct study of epigenetics and epitranscriptomics without special sample preparation like bisulfite treatment.[23][27]

Conclusion

Modified nucleotides are the enabling reagents behind the remarkable progress in DNA sequencing. The irreversible termination by ddNTPs in Sanger sequencing provided the first reliable method for reading genetic code. The innovation of cleavable blocking groups and fluorophores in reversible terminators unleashed the massive throughput of NGS platforms. Finally, the development of novel labeling strategies like phospho-linking and synthesis-free methods like nanopore sequencing are pushing the frontiers of read length and the direct detection of epigenetic modifications. Continued innovation in the chemical synthesis and enzymatic incorporation of nucleotide analogs will undoubtedly fuel future advances, making genomic analysis faster, more accurate, and more comprehensive.[28]

References

- 1. Reversible Sequence Terminators for Next-generation Sequencing by Synthesis [biosyn.com]

- 2. What is a reversible terminator used in next-generation sequencing (NGS)? | AAT Bioquest [aatbio.com]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. cd-genomics.com [cd-genomics.com]

- 5. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 6. Sequencing Using Fluorescent-Labeled Nucleotides | Springer Nature Experiments [experiments.springernature.com]

- 7. myadlm.org [myadlm.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mun.ca [mun.ca]

- 10. mybiosource.com [mybiosource.com]

- 11. 桑格测序步骤与方法 [sigmaaldrich.com]

- 12. The Journey of Genome Sequencing[v1] | Preprints.org [preprints.org]

- 13. What is Cycle Sequencing - CD Genomics [cd-genomics.com]

- 14. cd-genomics.com [cd-genomics.com]

- 15. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]

- 16. quora.com [quora.com]

- 17. academic.oup.com [academic.oup.com]

- 18. A new class of cleavable fluorescent nucleotides: synthesis and optimization as reversible terminators for DNA sequencing by synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Virtual terminator nucleotides for next-generation DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Third-generation sequencing - Wikipedia [en.wikipedia.org]

- 24. yeasenbio.com [yeasenbio.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to 7-Deaza-7-propargylamino-dGTP: A Structural and Functional Comparison with dGTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-deaza-7-propargylamino-dGTP, a modified nucleotide analog of deoxyguanosine triphosphate (dGTP). We will delve into a detailed structural comparison, present key quantitative data, and provide experimental protocols for its application in molecular biology. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of this modified nucleotide in their work.

Structural Comparison: this compound vs. dGTP

The fundamental difference between this compound and its natural counterpart, dGTP, lies in the modification of the purine (B94841) base. In this compound, the nitrogen atom at the 7th position of the guanine (B1146940) ring is replaced by a carbon atom. This seemingly subtle change has significant implications for the molecule's properties. Furthermore, a propargylamino group is attached to this 7-position carbon, providing a reactive handle for further chemical modifications.

Below is a table summarizing the key structural and chemical properties of both molecules.

| Property | dGTP | This compound |

| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃ | C₁₄H₂₀N₅O₁₃P₃ (free acid) |

| Molecular Weight | 507.18 g/mol | 559.2 g/mol (free acid) |

| Core Structural Difference | Contains a guanine base with a nitrogen at position 7 of the purine ring. | The nitrogen at position 7 of the purine ring is replaced by a carbon atom. |

| Key Functional Group | None at position 7. | A propargylamino group (-CH₂-C≡CH-NH₂) is attached to the 7-position carbon. |

The replacement of the N7 atom with a C-H group in the 7-deaza analog eliminates the hydrogen bond acceptor at this position, which in turn reduces the stability of Hoogsteen base pairing. This is particularly relevant in G-rich sequences that can form secondary structures like G-quadruplexes, which can impede DNA polymerase activity. The propargylamino group, with its terminal alkyne, serves as a valuable site for post-synthetic modification via click chemistry, allowing for the attachment of various labels such as fluorophores.

Quantitative Data Presentation

The unique structure of this compound and its derivatives leads to distinct biochemical and photophysical properties compared to dGTP.

Table 2.1: Enzymatic Incorporation of 7-Deaza-dGTP Analogs

Further research is required to quantify the precise incorporation kinetics (Km and kcat) of this compound by various DNA polymerases.

Table 2.2: Impact on DNA Duplex Stability

The substitution of dGTP with 7-deaza-dGTP analogs in a DNA duplex generally leads to a decrease in the melting temperature (Tm). This is attributed to the disruption of Hoogsteen base pairing and a slight alteration of the helical structure.

Quantitative data on the specific ΔTm per incorporation of this compound is a subject for further experimental investigation.

Table 2.3: Spectroscopic Properties of Fluorescently Labeled this compound

The propargylamino group is an ideal handle for attaching fluorescent dyes. Below are the spectroscopic properties of several commercially available fluorescent derivatives.

| Fluorophore | Excitation Wavelength (λex) | Emission Wavelength (λem) | Molar Extinction Coefficient (ε) |

| Cy3 | 550 nm | 570 nm | 150,000 cm⁻¹M⁻¹ |

| 6-ROX | 575 nm | 600 nm | 82,000 cm⁻¹M⁻¹ |

| Texas Red® | 588 nm | 609 nm | 80,000 cm⁻¹M⁻¹ |

Experimental Protocols

Polymerase Chain Reaction (PCR) with GC-Rich Templates

The use of 7-deaza-dGTP analogs is highly recommended for the amplification of DNA regions with high Guanine-Cytosine (GC) content, which are prone to forming secondary structures that can stall DNA polymerase.

Materials:

-

DNA template (with GC-rich region)

-

Forward and Reverse Primers

-

dNTP mix (dATP, dCTP, dTTP, dGTP)

-

This compound solution

-

Taq DNA Polymerase or other suitable polymerase

-

PCR buffer

-

Nuclease-free water

Protocol:

-

Prepare the PCR Reaction Mix: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice. The volumes are for a single 25 µL reaction.

-

5 µL of 10x PCR Buffer

-

1 µL of 10 mM dNTP mix (containing dATP, dCTP, dTTP)

-

1.5 µL of 10 mM dGTP

-

4.5 µL of 10 mM this compound (for a 3:1 ratio of modified to natural dGTP)

-

1 µL of 10 µM Forward Primer

-

1 µL of 10 µM Reverse Primer

-

1 µL of DNA Template (1-10 ng)

-

0.25 µL of Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water to a final volume of 25 µL

-

-

Thermal Cycling: Program the thermal cycler with the following conditions. These may need to be optimized for your specific template and primers.

-

Initial Denaturation: 95°C for 2 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5 minutes

-

Hold: 4°C

-

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Sanger Sequencing of GC-Rich DNA

Incorporating 7-deaza-dGTP analogs in the sequencing reaction can help to resolve band compressions in sequencing gels that arise from G-rich sequences.

Materials:

-

Purified PCR product (from a reaction containing this compound) or other DNA template

-

Sequencing Primer

-

Cycle sequencing kit (e.g., BigDye™ Terminator)

-

7-deaza-dGTP sequencing mix (replace dGTP with this compound in the kit's dNTP mix)

Protocol:

-

Prepare the Sequencing Reaction: In a sterile microcentrifuge tube, set up the cycle sequencing reaction according to the manufacturer's protocol, with the key modification of using the 7-deaza-dGTP-containing dNTP mix.

-

8 µL of Terminator Ready Reaction Mix (containing the modified dNTPs)

-

1 µL of 5 µM Sequencing Primer

-

1-2 µL of purified DNA template (50-100 ng)

-

Nuclease-free water to a final volume of 20 µL

-

-

Cycle Sequencing: Perform cycle sequencing using the thermal cycling conditions recommended by the sequencing kit manufacturer.

-

Purification and Analysis: Purify the sequencing products to remove unincorporated dye terminators. Analyze the products on a capillary electrophoresis-based DNA sequencer.

Visualizations

Experimental Workflows

The following diagrams illustrate the role of dGTP and its 7-deaza-7-propargylamino analog in standard PCR and sequencing workflows.

Conclusion

This compound offers significant advantages over its natural counterpart, dGTP, particularly in the context of molecular biology applications involving GC-rich DNA sequences. Its ability to reduce the formation of secondary structures makes it an invaluable tool for successful PCR and for obtaining high-quality Sanger sequencing data. Furthermore, the presence of the propargylamino group opens up a wide range of possibilities for site-specific labeling and bioconjugation, making it a versatile molecule for advanced research and diagnostic development. This guide provides a foundational understanding and practical protocols to facilitate the adoption of this powerful nucleotide analog in your research endeavors.

An In-depth Technical Guide to the Physical and Chemical Properties of 7-deaza-dGTP Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-deaza-dGTP analogs, synthetic molecules of significant interest in molecular biology and biotechnology. This document details their structural characteristics, physicochemical properties, and established applications, with a focus on their utility in polymerase chain reaction (PCR) and DNA sequencing. Experimental protocols for their use and synthesis are also provided, alongside visualizations of relevant biochemical pathways and workflows.

Introduction to 7-deaza-dGTP Analogs

7-deaza-dGTP is a synthetic analog of deoxyguanosine triphosphate (dGTP), a natural building block of DNA. The key structural modification in 7-deaza-dGTP is the substitution of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom. This seemingly subtle change has profound effects on the molecule's properties, primarily by altering the hydrogen-bonding capabilities of the guanine (B1146940) base. Specifically, it prevents the formation of Hoogsteen base pairs, which are involved in the formation of secondary structures in DNA, such as G-quadruplexes. By mitigating the formation of these structures, 7-deaza-dGTP analogs are invaluable tools for the amplification and sequencing of GC-rich DNA regions, which are notoriously difficult to process using standard molecular biology techniques.[1][2][3][4]

Physicochemical Properties

The substitution of nitrogen for carbon at the 7th position imparts unique physicochemical characteristics to 7-deaza-dGTP analogs. These properties are summarized below and detailed in the subsequent sections.

Structural and Spectroscopic Properties

The core structural difference between dGTP and 7-deaza-dGTP lies in the purine ring system. This modification influences the electronic distribution within the base, which in turn affects its spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula (Free Acid) | C₁₁H₁₇N₄O₁₃P₃ | Jena Bioscience |

| Molecular Weight (Free Acid) | 506.19 g/mol | Jena Bioscience |

| Maximum Absorption (λmax) | 259 nm | Jena Bioscience |

| Molar Extinction Coefficient (ε) at λmax | 12.6 L mmol⁻¹ cm⁻¹ (at pH 7.5) | Jena Bioscience |

Table 1: Structural and Spectroscopic Data for 7-deaza-dGTP.

While some 7-deazapurine derivatives exhibit fluorescence, specific fluorescence quantum yield data for 7-deaza-dGTP is not extensively reported in the literature. However, studies on related compounds suggest that modifications at the 7-position can lead to fluorescent properties.[1]

Impact on DNA Duplex Stability

The primary application of 7-deaza-dGTP analogs stems from their ability to reduce the stability of non-canonical DNA secondary structures without significantly disrupting standard Watson-Crick base pairing. The inability to form Hoogsteen base pairs weakens the base-stacking interactions in GC-rich regions, leading to a lower melting temperature (Tm) of these secondary structures.[2] This facilitates the progression of DNA polymerases during PCR and sequencing. While qualitative descriptions of this destabilizing effect are abundant, specific quantitative data on the change in melting temperature (ΔTm) for DNA duplexes fully or partially substituted with 7-deaza-dGTP are not consistently reported across the literature.

Applications in Molecular Biology

The unique properties of 7-deaza-dGTP analogs make them indispensable for a variety of molecular biology applications, particularly those involving GC-rich DNA templates.

Polymerase Chain Reaction (PCR) of GC-Rich Templates

GC-rich DNA sequences are prone to forming stable secondary structures that can impede or block the progression of DNA polymerase, leading to low or no amplification product. The incorporation of 7-deaza-dGTP in the PCR master mix effectively mitigates this issue by destabilizing these secondary structures.[1][2][3][4] For optimal results, a partial substitution of dGTP with 7-deaza-dGTP is often recommended, with a common ratio being 1:3 (dGTP:7-deaza-dGTP).[5]

DNA Sequencing

In Sanger sequencing, GC-rich regions can cause "compressions" in the sequencing gel, where bands are compressed together, making the sequence difficult to read. This is due to the formation of secondary structures in the single-stranded DNA fragments. Replacing dGTP with 7-deaza-dGTP in the sequencing reaction minimizes these compressions, leading to more accurate and readable sequencing data.[6]

Enzymatic Incorporation and Resistance to Restriction Enzymes

Taq polymerase and other DNA polymerases can efficiently incorporate 7-deaza-dGTP into a growing DNA strand.[7] Interestingly, DNA containing 7-deaza-dGTP has been shown to be resistant to cleavage by certain restriction enzymes whose recognition sites contain guanine.[8] This property can be exploited for various molecular cloning and mapping techniques.

Experimental Protocols

PCR Amplification of GC-Rich DNA using 7-deaza-dGTP

This protocol provides a general guideline for using 7-deaza-dGTP in PCR to amplify a GC-rich template. Optimization of specific parameters may be required for different templates and polymerases.

Materials:

-

DNA template (with high GC content)

-

Forward and reverse primers

-

dNTP mix (containing dATP, dCTP, dTTP, and dGTP)

-

7-deaza-dGTP solution

-

Taq DNA polymerase or a high-fidelity polymerase suitable for GC-rich templates

-

PCR buffer (with MgCl₂)

-

Nuclease-free water

Procedure:

-

Prepare a dNTP/7-deaza-dGTP mix: Prepare a working solution containing a mixture of dGTP and 7-deaza-dGTP. A commonly used ratio is 1 part dGTP to 3 parts 7-deaza-dGTP. The final concentration of each of the four nucleotides (dATP, dCTP, dTTP, and the dGTP/7-deaza-dGTP mix) in the final reaction should typically be 200 µM.

-

Set up the PCR reaction: On ice, combine the following components in a PCR tube:

| Component | Volume | Final Concentration |

| PCR Buffer (10x) | 5 µL | 1x |

| dNTP/7-deaza-dGTP mix (as prepared above) | 1 µL | 200 µM of each nucleotide |

| Forward Primer (10 µM) | 1 µL | 0.2 µM |

| Reverse Primer (10 µM) | 1 µL | 0.2 µM |

| DNA Template | variable | 1-100 ng |

| Taq DNA Polymerase | 0.25 µL | 1.25 units |

| Nuclease-free water | to 50 µL |

-

Perform thermal cycling: The following is a representative thermal cycling protocol. Annealing temperature and extension time should be optimized for the specific primer-template system.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30 sec | 30-35 |

| Annealing | Optimized | 30 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ |

-

Analyze the PCR product: Analyze the amplified DNA by agarose (B213101) gel electrophoresis.

Chemical Synthesis and Purification of 7-deaza-dGTP

The chemical synthesis of 7-deaza-dGTP is a multi-step process that is typically performed by specialized laboratories. The general strategy involves the phosphorylation of the 7-deaza-2'-deoxyguanosine (B613789) nucleoside. While detailed, step-by-step protocols are often proprietary or found within patent literature, the following outlines a common synthetic approach.

General Synthetic Strategy:

-

Starting Material: The synthesis begins with 7-deaza-2'-deoxyguanosine.

-

Monophosphorylation: The 5'-hydroxyl group of the nucleoside is selectively phosphorylated to yield 7-deaza-dGMP.

-

Diphosphorylation/Triphosphorylation: The monophosphate is then further phosphorylated to the triphosphate form. This can be achieved through various chemical methods, including the use of pyrophosphate and activating agents.

-

Purification: The final product is purified from the reaction mixture using techniques such as ion-exchange chromatography and/or reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation [mdpi.com]

- 7. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

The Rise of 7-Deazapurine Nucleotides: A Technical Guide to Their Discovery and Development

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The class of molecules known as 7-deazapurine nucleotides has emerged as a significant and versatile scaffold in medicinal chemistry. By replacing the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon, these analogs exhibit unique physicochemical properties that have led to the development of potent therapeutic agents with a broad spectrum of activities, including antiviral, anticancer, and antiparasitic effects. This technical guide provides a comprehensive overview of the discovery and development of 7-deazapurine nucleotides, detailing their synthesis, biological evaluation, and mechanisms of action, supplemented with experimental protocols and quantitative data.

Discovery and Synthesis: Building the Core Scaffold

The journey of 7-deazapurine nucleotides began with the exploration of purine analogs to overcome the limitations of naturally occurring nucleosides, such as enzymatic degradation. The substitution at the N7 position not only enhances stability but also provides a strategic point for chemical modification, allowing for the fine-tuning of biological activity.[1][2]

A variety of synthetic strategies have been developed for the preparation of 7-deazapurine nucleosides. A common and effective method is the Vorbrüggen glycosylation, where a silylated 7-deazapurine base is coupled with a protected ribose or deoxyribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[2] Another approach involves the nucleobase anion glycosylation, which has been successfully employed for the synthesis of various 2,6-disubstituted 7-deazapurine ribonucleosides.

The general workflow for the synthesis of 7-deazapurine nucleosides can be visualized as follows:

Caption: A generalized workflow for the chemical synthesis of 7-deazapurine nucleosides.

Biological Activities and Therapeutic Potential

The structural modifications of the 7-deazapurine core have yielded a plethora of compounds with diverse biological activities. The following sections highlight the key therapeutic areas where these nucleotides have shown significant promise.

Antiviral Activity

7-Deazapurine nucleosides have demonstrated potent activity against a range of viruses, particularly RNA viruses. A notable target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[3] For instance, certain 2'-C-methyl-substituted 7-deazapurine ribonucleosides have shown promising anti-HCV activity.[2] The mechanism often involves the intracellular phosphorylation of the nucleoside to its active triphosphate form, which then acts as a chain terminator during viral RNA synthesis.

A significant number of 7-deazapurine derivatives have been evaluated for their inhibitory effects on the Hepatitis C Virus (HCV) NS5B polymerase. The table below summarizes the activity of selected compounds.

| Compound | Target | Assay | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 6e | Dengue Virus (DENV) | DENV Replication | - | 2.081 ± 1.102 | 150.06 ± 11.42 (A549 cells) | 72.11 | [4] |

| 10 (α-form) | HIV-1 | Anti-HIV-1 Activity | - | 0.71 ± 0.25 | > 100 | > 140 | [5] |

| 7-deazaneplanocin A | Cowpox Virus | CPE Reduction | - | - | > 300 (HFF cells) | - | [6] |

| 7-deazaneplanocin A | Vaccinia Virus | CPE Reduction | - | - | > 300 (HFF cells) | - | [6] |

| Compound 4a (1,5-BZD) | HCV NS5B Polymerase | Enzymatic Assay | 3.0 | 5.8 (replicon) | > 50 | > 8.6 | [7] |

Anticancer Activity

The cytotoxic effects of 7-deazapurine nucleosides against various cancer cell lines have been extensively studied.[1] Naturally occurring 7-deazapurines like Tubercidin, Toyocamycin, and Sangivamycin exhibit potent cytotoxicity.[1] Synthetic derivatives, such as 7-hetaryl-7-deazaadenosines, have shown promising results. Their mechanism of action is often complex, involving phosphorylation and subsequent incorporation into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage.[1][2] Some compounds also act as inhibitors of key cellular kinases.

The workflow for evaluating the anticancer potential of 7-deazapurine nucleosides typically involves a series of in vitro and in vivo studies.

Caption: A typical workflow for the preclinical evaluation of anticancer 7-deazapurine nucleosides.

Kinase Inhibition

A growing area of research is the development of 7-deazapurine derivatives as protein kinase inhibitors.[7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-deazapurine scaffold has been successfully utilized to design potent and selective inhibitors of various kinases, such as Troponin I-Interacting Kinase (TNNI3K) and others involved in cancer progression.[7][8]

The following table summarizes the inhibitory activity of a 7-deazapurine incorporating isatin (B1672199) hybrid compound against several protein kinases.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 5 | EGFR | 8.12 ± 0.45 | [9] |

| Her2 | 10.23 ± 0.61 | [9] | |

| VEGFR2 | 12.87 ± 0.83 | [9] | |

| CDK2 | 15.43 ± 1.02 | [9] |

The mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. The signaling pathway below illustrates the general principle of kinase inhibition.

Caption: A diagram illustrating the inhibition of a protein kinase by a 7-deazapurine derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of 7-deazapurine nucleotides.

Synthesis of 7-Deazapurine Nucleosides (General Vorbrüggen Glycosylation)

Objective: To synthesize a protected 7-deazapurine nucleoside via the Vorbrüggen reaction.

Materials:

-

6-chloro-7-iodo-7-deazapurine

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Standard glassware for anhydrous reactions

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of 6-chloro-7-iodo-7-deazapurine in anhydrous MeCN is treated with BSA.

-

The mixture is heated to 60 °C for 30 minutes to ensure complete silylation of the nucleobase.

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is added to the reaction mixture.

-

TMSOTf is added dropwise to the mixture at 0 °C, and the reaction is then stirred at 60 °C for 25-60 minutes.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the protected β-6-chloro-7-iodo-7-deazapurine ribonucleoside.

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 7-deazapurine derivatives against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein

-

HCV (-) 3' T RNA template

-

Test compounds (7-deazapurine derivatives) dissolved in DMSO

-

Reaction buffer (20 mM HEPES, pH 8.0, 1.5 mM MnCl2, 100 mM ammonium (B1175870) acetate, 1 mM DTT)

-

GTP, CTP, ATP, UTP (500 µM GTP, 250 µM each of CTP, ATP, and UTP)

-

RNasin

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

The test compounds are serially diluted in DMSO and added to the wells of a 96-well plate.

-

A 50 µL reaction mixture is prepared containing the reaction buffer, ribonucleotides, RNasin, HCV (-) 3' T RNA template, and purified NS5B protein.

-

The reaction is initiated by the addition of the NS5B enzyme.

-

The plate is incubated at the optimal temperature for the enzyme (e.g., 30 °C) for a defined period (e.g., 1-2 hours).

-

The reaction is stopped, and the amount of newly synthesized RNA is quantified. This can be done using various methods, such as scintillation proximity assay (SPA) with radiolabeled nucleotides or a fluorescence-based assay.

-

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of 7-deazapurine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds (7-deazapurine derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds and a vehicle control (DMSO).

-

The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

-

After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well.

-

The plate is incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The MTT-containing medium is removed, and the formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the CC50 (the concentration that causes 50% cell death) is determined.[10][11]

Conclusion

The discovery and development of 7-deazapurine nucleotides represent a remarkable success story in medicinal chemistry. The versatility of this scaffold has enabled the creation of a diverse array of compounds with significant therapeutic potential. From potent antiviral and anticancer agents to selective kinase inhibitors, 7-deazapurine derivatives continue to be a rich source of novel drug candidates. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this fascinating class of molecules. Future research will likely focus on refining the structure-activity relationships, optimizing the pharmacokinetic properties, and elucidating the intricate mechanisms of action of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 5. Discovery of Novel 7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl Nucleosides with Potent Activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 8. N6-modification of 7-Deazapurine nucleoside analogues as Anti-Trypanosoma cruzi and anti-Leishmania agents: Structure-activity relationship exploration and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

The Core Principles of Modified Nucleotides in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and drug development, the use of chemically modified nucleotides has become an indispensable tool, driving innovation from basic research to therapeutic applications. These synthetic analogs of the canonical DNA and RNA building blocks (A, T, C, G, and U) are engineered with altered sugar moieties, nucleobases, or phosphate (B84403) backbones. Such modifications imbue nucleic acids with enhanced properties, including increased stability, improved binding affinity, and resistance to nuclease degradation, thereby overcoming many of the limitations of their natural counterparts. This guide provides a comprehensive overview of the fundamental principles of utilizing modified nucleotides, detailing their synthesis, incorporation into nucleic acids, and their diverse applications.

Types of Nucleotide Modifications

Chemical modifications can be introduced at three primary positions within a nucleotide: the sugar, the phosphate backbone, and the nucleobase. Each type of modification confers distinct properties to the resulting oligonucleotide.

-

Sugar Modifications: Primarily occurring at the 2' position of the ribose sugar, these modifications influence the sugar pucker conformation, which in turn affects the helical geometry and binding affinity of the oligonucleotide. Common 2'-modifications include 2'-O-Methyl (2'-OMe), 2'-fluoro (2'-F), and Locked Nucleic Acid (LNA). These modifications generally increase the thermal stability of duplexes and provide resistance to nucleases.[1][2][3]

-

Phosphate Backbone Modifications: The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, a critical feature for in vivo applications such as antisense therapy.[4][5]

-

Base Modifications: Alterations to the heterocyclic bases (adenine, guanine, cytosine, thymine, and uracil) can introduce novel functionalities. For example, the addition of a propynyl (B12738560) group at the C5 position of pyrimidines can enhance binding affinity. Other base modifications can introduce reactive groups for labeling with fluorophores or other tags.

Synthesis and Incorporation of Modified Nucleotides

Modified oligonucleotides can be generated through two primary methodologies: chemical synthesis and enzymatic incorporation.

-

Chemical Synthesis: The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of oligonucleotides.[6] This solid-phase synthesis technique allows for the precise, residue-by-residue addition of both natural and modified phosphoramidites to a growing oligonucleotide chain. This method offers complete control over the sequence and the placement of modifications.

-

Enzymatic Incorporation: DNA and RNA polymerases can incorporate modified nucleoside triphosphates (dNTPs or NTPs) into a growing nucleic acid strand during processes like PCR, reverse transcription, and in vitro transcription.[7] The efficiency of incorporation is dependent on the specific polymerase, the nature of the modification, and the reaction conditions.[8] Polymerases lacking 3' to 5' exonuclease (proofreading) activity are often more permissive in incorporating modified nucleotides.

Quantitative Impact of Modifications on Oligonucleotide Properties

The choice of modification is dictated by the desired application and the specific properties required. The following tables summarize the quantitative effects of common modifications on thermal stability and nuclease resistance.

Table 1: Effect of Modifications on Thermal Stability (Tm) of Oligonucleotide Duplexes

| Modification | Change in Tm per Modification (°C) | Duplex Type | Reference(s) |

| 2'-O-Methyl (2'-OMe) | +0.2 to +1.8 | RNA:RNA | [3][9] |

| 2'-Fluoro (2'-F) | +1.3 | DNA:DNA | [10] |

| Locked Nucleic Acid (LNA) | +1.4 to several degrees | DNA:RNA, RNA:RNA | [3][8] |

| Phosphorothioate (PS) | -0.5 to -1.0 | DNA:RNA | [11] |

Table 2: Nuclease Resistance of Modified Oligonucleotides

| Modification | Relative Nuclease Resistance | Comments | Reference(s) |

| Phosphorothioate (PS) | High | Greatly increased half-life in serum. | [4][5] |

| 2'-O-Methyl (2'-OMe) | Moderate to High | Provides significant protection against endo- and exonucleases. | [1] |

| 2'-Fluoro (2'-F) | Moderate | Enhances resistance to nuclease degradation. | [10] |

| Locked Nucleic Acid (LNA) | High | The bridged structure sterically hinders nuclease access. | [12] |

| Morpholino | Very High | The morpholine (B109124) ring backbone is not recognized by nucleases. | [13] |

Table 3: DNA Polymerase Fidelity with Modified dNTPs

| DNA Polymerase | Modified dNTP | Effect on Fidelity | Reference(s) |

| T7 DNA Polymerase | Bulky adduct-modified template | Altered dNTP binding pocket, leading to preferential misincorporation. | [14] |

| Calf Thymus DNA Polymerase α | α-thio-dGTP | ~10-fold decrease in G:G and G:T mispairs. | [15] |

| DNA Polymerase I (Klenow Fragment) | dNTPαS | Slower incorporation rate allows more time for dissociation of mismatched dNTPs, enhancing specificity. |

Experimental Protocols

Enzymatic Incorporation of Modified Nucleotides via Reverse Transcription

This protocol describes the synthesis of cDNA containing modified nucleotides from an RNA template.

Materials:

-

Total RNA or mRNA template

-

Reverse transcriptase (e.g., SuperScript II)

-

Oligo(dT) or gene-specific primers

-

10X RT buffer

-

dNTP mix (containing a modified dNTP in place of or in addition to its natural counterpart)

-

DTT (0.1 M)

-

RNase inhibitor

-

Nuclease-free water

Procedure:

-

In a nuclease-free microcentrifuge tube, combine the RNA template and primer. Heat to 65°C for 5 minutes and then place on ice for at least 1 minute.

-

Prepare a master mix containing 10X RT buffer, the dNTP mix (with the desired ratio of modified to unmodified nucleotides), and DTT.

-

Add the master mix to the template-primer tube and mix gently.

-

Incubate at 42°C for 2 minutes.

-

Add the reverse transcriptase to the reaction tube.

-

Incubate at 42°C for 50 minutes.

-

Inactivate the reaction by heating at 70°C for 15 minutes.

-

The resulting modified cDNA can be purified and used in downstream applications.

Polymerase Chain Reaction (PCR) with Modified dNTPs

This protocol outlines the amplification of a DNA target with the incorporation of modified nucleotides.

Materials:

-

DNA template

-

Forward and reverse primers

-

DNA polymerase (e.g., Taq polymerase)

-